molecular formula C6H9NO4 B12872124 (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12872124
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-QWWZWVQMSA-N
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Description

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-keto-2-carboxylate ester using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-carboxylate derivatives.

    Reduction: Formation of 4-hydroxy-2-carboxylate derivatives.

    Substitution: Formation of 4-halogenated-2-carboxylate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.

    Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: Without specific stereochemistry.

    4-Hydroxy-2-quinolones: Compounds with similar functional groups but different ring structures.

Uniqueness

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in stereoselective reactions makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m1/s1

InChI Key

OKJQBJHYKVHRIS-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C(=O)N1)O

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O

Origin of Product

United States

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